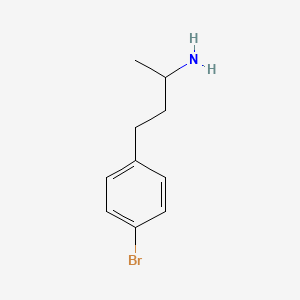

4-(4-Bromophenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOYLYCNCWKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Butan 2 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 4-(4-bromophenyl)butan-2-amine, the most logical disconnection is the carbon-nitrogen bond of the amine, which points to a reductive amination pathway. This disconnection identifies a key precursor: 4-(4-bromophenyl)-2-butanone .

This primary disconnection leads to the following retrosynthetic scheme:

Scheme 1: Retrosynthetic Analysis of this compound

The key precursor, 4-(4-bromophenyl)-2-butanone , can be synthesized through several established methods:

Friedel-Crafts Acylation: This classic method involves the reaction of bromobenzene (B47551) with an appropriate acylating agent, such as 3-oxobutanoic acid or its acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction introduces the butanone side chain to the aromatic ring.

Organocuprate Chemistry: A Gilman reagent, a type of organocuprate, derived from a 4-bromobenzyl halide can react with an acetoacetic ester derivative in a conjugate addition reaction to form the carbon skeleton of the precursor ketone. ucalgary.cawikipedia.org

Direct Synthesis Routes to this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its ketone precursor, 4-(4-bromophenyl)-2-butanone.

Reductive Amination Approaches

Reductive amination involves the reaction of a ketone with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. chemicalbook.comresearchgate.net This one-pot reaction is highly efficient and avoids the isolation of the often-unstable imine intermediate.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | A common and cost-effective reagent. Typically added after imine formation is complete. researchgate.net |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines in the presence of ketones, allowing for a one-pot reaction. chemicalbook.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, THF | A mild and selective reagent, often used for sensitive substrates. researchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Uses hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Ni). Considered a "green" method. researchgate.net |

A classic named reaction that falls under reductive amination is the Leuckart reaction . This method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer a highly convergent and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, general strategies for the synthesis of α-branched and β-arylamines can be adapted.

For instance, a plausible three-component reaction could involve a 4-bromostyrene (B1200502) derivative, an amine source, and a methylating agent, brought together by a suitable catalyst. nih.gov Another approach could be a zinc-mediated carbonyl alkylative amination, which couples an aldehyde, an amine, and an alkyl halide. nih.gov

Asymmetric Synthetic Pathways

Given the chiral nature of this compound, its enantioselective synthesis is of significant importance. This is most commonly achieved through the asymmetric reductive amination of 4-(4-bromophenyl)-2-butanone using a chiral catalyst. These catalysts create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer over the other.

Recent advances have focused on transition metal catalysts, particularly those based on iridium, coordinated with chiral ligands. These systems can achieve high enantioselectivity (measured as enantiomeric excess, or ee) under mild conditions.

Table 2: Catalytic Systems for Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System | Chiral Ligand Type | Key Features | Potential ee |

| Iridium-based | Chiral Phosphoramidite (B1245037) Ligands | High efficiency and enantioselectivity for the synthesis of chiral β-arylamines, often without the need for additives. nih.gov | >95% |

| Chiral Borophosphates | SPINOL-derived Borophosphates | An organocatalytic approach using pinacolborane as the reducing agent, offering good to excellent yields and enantioselectivities. researchgate.netorganic-chemistry.org | Up to 98% |

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to the modern and efficient synthesis of this compound, particularly for achieving stereoselectivity.

Transition Metal-Catalyzed Methodologies

As introduced in the context of asymmetric synthesis, transition metal catalysis is a cornerstone for the production of chiral amines. Iridium-based catalysts, in particular, have proven to be highly effective for the direct asymmetric reductive amination of arylacetones. nih.gov These reactions typically involve an iridium precursor, such as [Ir(cod)Cl]₂, and a chiral phosphoramidite ligand. The bulky and tunable nature of these ligands is crucial for creating a chiral pocket that dictates the stereochemical outcome of the reaction. nih.gov

The development of these catalytic systems allows for the direct coupling of prochiral ketones like 4-(4-bromophenyl)-2-butanone with an amine source under mild conditions, often without the need for Lewis acid additives that can complicate workup procedures. nih.gov This represents a significant advancement in the efficient and enantioselective synthesis of β-arylamines.

Organocatalytic and Biocatalytic Transformations

The development of stereoselective methods for the synthesis of chiral amines is a key area of research. Organocatalysis and biocatalysis have emerged as powerful tools to achieve high enantioselectivity under mild reaction conditions, moving away from traditional metal-catalyzed approaches.

Organocatalytic Reductive Amination:

One of the prominent organocatalytic methods for the asymmetric synthesis of primary amines from ketones is reductive amination. This approach often involves the use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, to activate the intermediate imine towards reduction by a hydride donor, typically a Hantzsch ester. mdpi.comsemanticscholar.org

While specific studies on the organocatalytic asymmetric reductive amination of 4-(4-bromophenyl)butan-2-one (B1268805) are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous ketones. For instance, the reductive amination of various benzyl (B1604629) methyl ketones has been successfully demonstrated. In a typical reaction, the ketone would be reacted with an ammonia (B1221849) source in the presence of a chiral phosphoric acid catalyst and a Hantzsch ester. The catalyst's chiral environment directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to the formation of one enantiomer of the amine in excess.

| Catalyst | Hydride Source | Amine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Phosphoric Acid | Hantzsch Ester | NH4OAc | Toluene | 25 | 70-88 | 70-88 |

Table 1: Representative data for the organocatalytic asymmetric reductive amination of benzyl methyl ketones, analogous to the synthesis of this compound. Data is generalized from studies on similar substrates. semanticscholar.org

Biocatalytic Transformations using Transaminases:

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign route to chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine. mdpi.com

The application of transaminases for the synthesis of this compound has been demonstrated through the kinetic resolution of its racemic form. In one study, a ω-transaminase from Pseudomonas putida was used for the kinetic resolution of racemic 4-phenylbutan-2-amine, a close structural analog. mdpi.com More specifically, a mutant of a ω-transaminase from Chromobacterium violaceum (ω-TACv) has been successfully employed for the kinetic resolution of rac-4-phenylbutan-2-amine, achieving high conversion and excellent enantiomeric excess for the remaining (R)-enantiomer. mdpi.com This enzymatic process allows for the selective removal of one enantiomer from the racemic mixture, providing access to the other in high purity.

| Enzyme | Reaction Type | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |

| ω-TACv mutant | Kinetic Resolution | rac-4-phenylbutan-2-amine | Pyruvate | ~50 | >99 for (R)-amine |

Table 2: Biocatalytic kinetic resolution of a close analog of the target compound using an engineered ω-transaminase. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing synthetic methods that can be performed in greener media, such as water, or under solvent-free conditions.

Solvent-Free Reductive Amination: The reductive amination of ketones to primary amines can be carried out under solvent-free conditions. researchgate.netorganic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of 4-(4-bromophenyl)butan-2-one with an ammonia source and a reducing agent, such as sodium borohydride, often with a solid acid activator. researchgate.net These solvent-free methods offer advantages such as reduced waste, lower costs, and simpler work-up procedures. researchgate.net

Aqueous Media Syntheses: Biocatalytic transformations, such as those employing transaminases, are typically carried out in aqueous buffer solutions under mild conditions of temperature and pH. mdpi.com This inherently aligns with the principles of green chemistry by using a benign and readily available solvent. The use of aqueous media avoids the environmental and safety concerns associated with many organic solvents.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edusavemyexams.com A higher atom economy signifies a greener process with less waste generation.

The synthesis of this compound can be evaluated based on its atom economy. For example, in a direct reductive amination of 4-(4-bromophenyl)butan-2-one with ammonia and a reducing agent like hydrogen gas (in a catalytic hydrogenation), the atom economy would be high.

Calculation of Atom Economy for Reductive Amination:

The balanced chemical equation for the ideal reductive amination of 4-(4-bromophenyl)butan-2-one is:

C₁₀H₁₁BrO + NH₃ + H₂ → C₁₀H₁₄BrN + H₂O

Molecular Weight of 4-(4-bromophenyl)butan-2-one (C₁₀H₁₁BrO): 227.10 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of this compound (C₁₀H₁₄BrN): 228.13 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (228.13 / (227.10 + 17.03 + 2.02)) x 100 = (228.13 / 246.15) x 100 ≈ 92.7%

This high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with only water as a byproduct. In contrast, synthetic routes that involve protecting groups or stoichiometric reagents would generally have a lower atom economy. For instance, methods that generate significant inorganic salt waste would be less atom-economical. By focusing on catalytic and atom-economical reactions, the synthesis of this compound can be made more sustainable and efficient.

Advanced Structural Characterization and Conformational Analysis of 4 4 Bromophenyl Butan 2 Amine

Spectroscopic Elucidation Beyond Routine Identification

Advanced spectroscopic methods provide a detailed fingerprint of the molecular structure, connectivity, and electronic environment of 4-(4-Bromophenyl)butan-2-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in this compound. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the 4-bromophenyl ring would appear as a pair of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton (CH-NH₂) alpha to the amine group would likely appear as a multiplet around δ 2.8-3.2 ppm. The methylene protons (CH₂) adjacent to the aromatic ring and the other methylene group would resonate in the upfield region, as would the methyl (CH₃) protons, which would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. The carbon atoms of the 4-bromophenyl ring are expected to produce four signals in the aromatic region (δ 120-145 ppm), with the carbon bearing the bromine atom (C-Br) being significantly shielded. The aliphatic carbons would resonate at higher field, with the carbon attached to the nitrogen (C-N) appearing around δ 45-55 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ | ~1.2 (d) | ~23 |

| CH (amine) | ~3.1 (m) | ~49 |

| CH₂ (β to amine) | ~1.8 (m) | ~35 |

| CH₂ (α to ring) | ~2.6 (t) | ~34 |

| Ar-CH (ortho to Br) | ~7.4 (d) | ~131 |

| Ar-CH (meta to Br) | ~7.1 (d) | ~130 |

| Ar-C (ipso) | - | ~141 |

| Ar-C (para to butyl) | - | ~120 |

Note: These are predicted values and may vary from experimental results. d = doublet, t = triplet, m = multiplet.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in confirming the proton-proton coupling network within the butyl chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the aliphatic signals.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and potential conformational isomers of this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to be characterized by N-H stretching vibrations of the secondary amine in the region of 3300-3500 cm⁻¹. The presence of a single band in this region would be indicative of a secondary amine. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. The para-substituted benzene (B151609) ring should give rise to characteristic C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range. The C-Br stretching vibration is typically found at lower wavenumbers, in the 600-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-Br stretch is also typically Raman active. The combination of FTIR and Raman data can provide a more complete vibrational profile of the molecule, aiding in the identification of different conformers that may exist in the solid state or in solution.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| N-H Bend | 1590 - 1650 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-N Stretch | 1020 - 1250 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | FTIR |

| C-Br Stretch | 500 - 600 | FTIR, Raman |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The monoisotopic mass of C₁₀H₁₄BrN is 227.03096 Da. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of a resonance-stabilized iminium ion. Another likely fragmentation would be the loss of the butylamine (B146782) side chain, resulting in a bromophenyl fragment. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature of the molecular ion and any bromine-containing fragments.

Interactive Data Table: Predicted m/z Values for this compound and its Fragments

| Species | Predicted m/z | Notes |

| [M]⁺ | 227/229 | Molecular ion, showing bromine isotope pattern |

| [M+H]⁺ | 228/230 | Protonated molecular ion |

| α-cleavage fragment | 44 | [CH₃CH=NH₂]⁺ |

| Benzylic cleavage fragment | 170/172 | [BrC₆H₄CH₂]⁺ |

| Bromophenyl cation | 155/157 | [BrC₆H₄]⁺ |

X-ray Crystallography of this compound and its Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration

This compound is a chiral molecule, existing as a pair of enantiomers. Single crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By crystallizing a single enantiomer, or by using a chiral resolving agent to form a diastereomeric salt, the three-dimensional arrangement of the atoms in the crystal lattice can be determined. The presence of the heavy bromine atom would be advantageous for the determination of the absolute configuration using anomalous dispersion methods.

Crystal Packing and Intermolecular Interactions

A hypothetical crystal structure of this compound would be stabilized by a network of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). These hydrogen bonds would likely play a significant role in the crystal packing, potentially forming chains or more complex networks of molecules.

Reactivity and Chemical Transformations of 4 4 Bromophenyl Butan 2 Amine

Reactions at the Amine Functionality

The primary amine group in 4-(4-bromophenyl)butan-2-amine is a versatile functional handle that can undergo a variety of nucleophilic reactions. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science for the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Carbamoylation Reactions

Acylation: The primary amine of this compound is readily acylated by reacting with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction forms an amide bond, a key linkage in many biologically active molecules. The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. Given the structural similarity to phenethylamines, it is anticipated that this compound would undergo smooth acylation under standard conditions.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. The Hinsberg test, a classic method for distinguishing primary, secondary, and tertiary amines, relies on this reactivity.

Carbamoylation: Carbamoylation of the primary amine leads to the formation of urea (B33335) derivatives. This can be achieved by reacting this compound with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. Urea derivatives are of significant interest in drug discovery and materials science. Phosgene-free methods, such as the use of dimethyl carbonate, are increasingly employed for carbamoylation reactions. organic-synthesis.com

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acid Chloride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Carbamoylation | Isocyanate or Dimethyl Carbonate | Urea |

Alkylation and Reductive Alkylation

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. This is due to the increased nucleophilicity of the resulting secondary amine compared to the starting primary amine. However, under carefully controlled conditions, selective mono-alkylation may be achievable.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for the N-alkylation of primary amines is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. sigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com This method offers high yields and selectivity, avoiding the issue of over-alkylation. For instance, the reaction of this compound with a ketone like adamantanone, followed by reduction, would yield the corresponding N-alkylated product. wikipedia.org

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-4-(4-bromophenyl)butan-2-amine |

| Acetone | Sodium cyanoborohydride | N-isopropyl-4-(4-bromophenyl)butan-2-amine |

| Benzaldehyde | Sodium borohydride | N-benzyl-4-(4-bromophenyl)butan-2-amine |

Formation of Imine and Enamine Derivatives

Imine Formation: Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the resulting imines can be isolated or used as intermediates in further transformations, such as reduction to secondary amines (as in reductive amination) or reaction with nucleophiles.

Enamine Formation: Enamine formation occurs when a secondary amine reacts with an aldehyde or ketone. Therefore, N-alkylated derivatives of this compound (i.e., secondary amines) would be expected to form enamines. This reaction also requires acid catalysis and proceeds through an iminium ion intermediate. The resulting enamine has a nucleophilic α-carbon and can participate in various carbon-carbon bond-forming reactions.

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex aromatic compounds. For these reactions to be successful, the amine functionality may require protection (e.g., as a carbamate or amide) to prevent interference with the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org The bromophenyl group of this compound is an excellent substrate for this reaction, allowing for the formation of a new carbon-carbon bond at the position of the bromine atom. This reaction is widely used to synthesize biaryl compounds and is tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base. The bromophenyl moiety of this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, often with a copper(I) co-catalyst. organic-chemistry.org This reaction is a highly efficient method for the synthesis of aryl alkynes. The bromophenyl group of the title compound can be coupled with a variety of terminal alkynes to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atom in this compound with a different amino group, leading to the formation of diarylamine or N-aryl alkylamine derivatives. A variety of primary and secondary amines can be used as coupling partners.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Arylalkene derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Aryl derivative |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like the bromophenyl group in this compound is generally difficult under standard conditions. chemistrysteps.com SNA reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org Therefore, direct displacement of the bromine atom by a nucleophile is not a favored reaction pathway for this compound under typical laboratory conditions. However, under harsh conditions of high temperature and pressure, or through the formation of an aryne intermediate with a very strong base, nucleophilic substitution might be induced.

Directed Ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca In the case of this compound, the primary amine group presents both an opportunity and a significant challenge for such transformations.

The lone pair of electrons on the nitrogen atom could theoretically serve to direct lithiation. However, the amine protons are far more acidic than any of the aromatic C-H protons. Consequently, treatment with a strong organolithium base will result in the immediate and preferential deprotonation of the amine to form a lithium amide, precluding any C-H activation on the ring.

To achieve effective ortho-lithiation, the primary amine must first be protected with a group that can function as an effective DMG. Suitable protecting groups include amides (e.g., pivaloyl or N,N-diethylcarboxamide) or carbamates, which are known to be potent DMGs. uwindsor.ca Once the amine is protected, two principal and competing lithiation pathways emerge: directed ortho-metalation and lithium-halogen exchange.

Directed Ortho-Metalation (DoM): The N-protected group can direct the organolithium reagent to deprotonate the aromatic ring at the positions ortho to the side chain (C3 and C5). This would generate a new organolithium species that can be trapped with various electrophiles to introduce substituents adjacent to the alkylamino group.

Lithium-Halogen Exchange: The carbon-bromine bond is a site of high reactivity towards organolithium reagents. wikipedia.org This exchange is typically a very fast process, often occurring at low temperatures (e.g., -78 °C), and results in the formation of an aryllithium species where the lithium atom replaces the bromine atom at the C4 position. wikipedia.orgpku.edu.cn The rate of this exchange generally follows the trend I > Br > Cl.

The outcome of the reaction is highly dependent on the specific conditions, including the choice of organolithium reagent, temperature, and the nature of the N-protecting group.

| Reaction Pathway | Typical Reagents | Probable Product Intermediate | Key Considerations |

|---|---|---|---|

| N-H Deprotonation (Unprotected Amine) | n-BuLi, s-BuLi, or t-BuLi (1 equiv.) | Lithium 4-(4-bromophenyl)butan-2-amide | Occurs preferentially; prevents C-H lithiation. |

| Directed Ortho-Metalation (N-Protected) | s-BuLi/TMEDA, -78 °C to 0 °C | N-Protected 3-lithio-4-(4-bromophenyl)butan-2-amine | Requires a strong DMG; kinetically slower than Li-Br exchange. |

| Lithium-Halogen Exchange (N-Protected) | n-BuLi or t-BuLi (2 equiv.), -78 °C | N-Protected lithium amide of 4-lithio-phenylbutan-2-amine | Often faster than DoM, especially with t-BuLi. wikipedia.org |

Regioselective and Stereoselective Transformations

The structural features of this compound—specifically the substituted aromatic ring and the chiral center at C2—allow for a variety of highly selective chemical transformations.

Regioselective Reactions

Regioselectivity refers to the preferential reaction at one site over other possible sites. For this molecule, regioselectivity can be observed in both electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution: The bromophenyl ring is subject to electrophilic attack. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the bromine atom and the sec-butylamine (B1681703) side chain. Both groups are known ortho-, para-directors. vanderbilt.edunih.gov Since they are situated para to one another, their directing effects are cooperative, strongly activating the positions ortho to the alkylamino group (C3 and C5) towards electrophiles such as those used in nitration, halogenation, or Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond provides a highly specific site for regioselective functionalization via transition-metal catalysis. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond exclusively at the C4 position. wikipedia.orgsynarchive.com This method is exceptionally versatile for synthesizing biaryl compounds or introducing new alkyl, alkenyl, or alkynyl groups. mdpi.comorganic-chemistry.org

Stereoselective Transformations

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule. This intrinsic chirality can influence the outcome of subsequent reactions, leading to the formation of one diastereomer in preference to another. nih.govnih.gov

For example, reactions involving the amine functionality, such as acylation or the formation of an imine followed by reduction, can be subject to stereochemical control. researchgate.net The existing chiral center can direct the approach of reagents, resulting in a diastereoselective synthesis of a new stereocenter. This principle is fundamental in asymmetric synthesis, where chiral phenethylamines are frequently employed as chiral auxiliaries to control the stereochemical course of a reaction. nih.govresearchgate.net

| Transformation Type | Reaction | Reagents | Selective Outcome |

|---|---|---|---|

| Regioselective | Electrophilic Nitration | HNO₃/H₂SO₄ | Substitution occurs primarily at C3 and C5 positions. |

| Regioselective | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base | New aryl group attaches exclusively at the C4 position. berkeley.edu |

| Stereoselective | Diastereoselective Reduction | 1. Reaction with R-CHO to form imine 2. Reduction (e.g., NaBH₄) | Formation of a new chiral center, leading to diastereomeric products in unequal amounts. |

Oxidative and Reductive Manipulations of this compound

The amine and the aryl bromide moieties are the primary sites for oxidative and reductive transformations.

Oxidative Manipulations

Primary amines are susceptible to oxidation, though the products can vary widely depending on the oxidant used. researchgate.net The oxidation of the amine group in this compound could potentially lead to several products. Mild oxidation may yield the corresponding imine or oxime. More vigorous oxidation can lead to the formation of a nitro compound or result in cleavage of the carbon-nitrogen bond. sciencemadness.org Enzymatic oxidation is also a known pathway for phenethylamine (B48288) derivatives, often mediated by cytochrome P450 enzymes in biological systems. nih.gov

Reductive Manipulations

Reductive processes offer two main pathways for transforming the molecule: reductive dehalogenation and reduction of the aromatic ring.

Reductive Dehalogenation: The most common and synthetically useful reductive transformation for this molecule is the hydrogenolysis of the carbon-bromine bond. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas, is a highly effective method for removing aryl halides. organic-chemistry.orgmdma.ch This reaction is often chemoselective, allowing the bromine to be removed without affecting other functional groups like the amine or the aromatic ring. researchwithrutgers.comorganic-chemistry.orgresearchgate.net This process converts this compound into 4-phenylbutan-2-amine.

Aromatic Ring Reduction: The benzene (B151609) ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would cleave the C-Br bond. However, under more forcing conditions, such as high pressure and temperature or with more active catalysts like rhodium on carbon (Rh/C), the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring.

| Manipulation Type | Reagents and Conditions | Functional Group Transformed | Expected Major Product |

|---|---|---|---|

| Oxidation | Mild Oxidants (e.g., MnO₂) | Amine | 4-(4-Bromophenyl)butan-2-imine |

| Oxidation | Strong Oxidants (e.g., Dimethyldioxirane) | Amine | 1-Bromo-4-(3-nitrobutan-1-yl)benzene sciencemadness.org |

| Reduction | H₂, Pd/C, RT, atm pressure | Aryl Bromide | 4-Phenylbutan-2-amine |

| Reduction | H₂, Rh/C, high pressure/temp | Aromatic Ring | 4-Cyclohexylbutan-2-amine (after dehalogenation) |

Derivatization Strategies and Analogue Synthesis Based on 4 4 Bromophenyl Butan 2 Amine

Design Principles for New Analogues and Scaffold Diversification

The design of new analogues from a lead compound like 4-(4-bromophenyl)butan-2-amine is guided by several core principles aimed at systematically modifying its structure to enhance desired properties while minimizing undesirable ones. Key strategies include scaffold diversification and analogue design.

Scaffold Hopping and Core Replacement: One advanced strategy is "scaffold hopping," which involves replacing the core structure (the phenylbutan-amine scaffold) with a different, non-identical motif that maintains a similar three-dimensional arrangement of key functional groups. biosolveit.de This can lead to the discovery of novel chemical series with potentially improved properties, such as enhanced target binding, better pharmacokinetic profiles, or novel intellectual property. For this compound, the phenyl ring could be replaced by other aromatic or heteroaromatic systems to explore different interactions with biological targets.

Analogue Design: This more traditional approach involves making systematic modifications to the lead structure. researchgate.net For this compound, these modifications can be categorized as follows:

R-Group Modification: The primary amine provides a handle for introducing a wide variety of substituents (R-groups) through reactions like acylation or alkylation. These R-groups can be selected to probe interactions with specific pockets in a biological target, modulate lipophilicity, or introduce new functionalities.

Functional Group Interconversion: The bromo-substituent on the phenyl ring can be replaced with other groups (e.g., -CN, -CO2Me, -Me) via cross-coupling reactions. This allows for the tuning of electronic properties and the introduction of hydrogen bond donors or acceptors. nih.gov

Stereochemical Modification: As the molecule is chiral, synthesizing and testing individual enantiomers is crucial, as they often exhibit different pharmacological activities.

These design principles are often guided by computational modeling and a deep understanding of the target's structure to create a focused library of compounds for synthesis and evaluation. unife.itresearchgate.net

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The primary amine of this compound is a highly reactive nucleophile, making it an excellent starting point for the synthesis of amide, urea, and thiourea derivatives. These functional groups are prevalent in biologically active molecules due to their ability to form stable hydrogen bonds.

Amide Synthesis: Amides are readily synthesized by reacting the primary amine with an activated carboxylic acid derivative. hepatochem.com A common and efficient method involves the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. masterorganicchemistry.com Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. researchgate.netnih.gov

Table 1: General Conditions for Amide Synthesis

| Reagent | Conditions | Typical Byproducts |

|---|---|---|

| Acyl Chloride (R-COCl) | Inert solvent (DCM, THF), Base (e.g., Et3N), 0°C to RT | Triethylammonium chloride |

| Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC/HOBt) | Inert solvent (DMF, DCM), Room Temperature | EDC-urea byproduct, H2O |

Urea Synthesis: Urea derivatives are typically prepared by the reaction of the primary amine with an isocyanate. asianpubs.orggoogle.com This reaction is generally rapid and high-yielding, proceeding by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. beilstein-journals.org Symmetrically substituted ureas can also be formed using phosgene (B1210022) substitutes.

Thiourea Synthesis: Analogous to urea synthesis, thioureas are formed from the reaction of the primary amine with an isothiocyanate. researchgate.nettandfonline.comnih.gov The reaction mechanism is similar, involving the nucleophilic addition of the amine to the central carbon of the isothiocyanate group. acs.orgorganic-chemistry.org

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | R'-NH2 + R-NCO → R'-NH-C(O)NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | R'-NH2 + R-NCS → R'-NH-C(S)NH-R |

Formation of Cyclic and Heterocyclic Compounds Utilizing this compound as a Precursor

The structure of this compound, being a substituted β-phenylethylamine derivative, is amenable to intramolecular cyclization reactions to form various heterocyclic systems, which are common motifs in pharmaceuticals.

Bischler-Napieralski Reaction: This reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The process involves two key steps: first, the acylation of the primary amine of this compound to form an amide. Second, this amide undergoes an acid-catalyzed intramolecular cyclization. Dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are typically used to promote the cyclization via an electrophilic aromatic substitution mechanism. slideshare.netnrochemistry.compharmaguideline.com The resulting dihydroisoquinoline can be subsequently dehydrogenated to the corresponding aromatic isoquinoline.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgjk-sci.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nrochemistry.comebrary.net For this compound, reaction with an aldehyde (e.g., formaldehyde) would first form an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich bromophenyl ring to form the heterocyclic product. youtube.com The reaction often proceeds under mild conditions, especially if the aromatic ring is activated.

Incorporation of this compound into Polymeric Architectures

The amine functionality of this compound allows for its incorporation into polymeric structures, either as a pendant group on a pre-formed polymer or as part of the polymer backbone itself. Such functional polymers have applications in drug delivery, surface coatings, and as functional materials. youtube.comnih.gov

Grafting onto Polymer Backbones: One common strategy is to react this compound with a polymer that has reactive side chains. rsc.org For example, polymers containing acyl chloride, epoxide, or isocyanate groups can readily react with the primary amine to form stable amide, β-hydroxy amine, or urea linkages, respectively. tandfonline.comacs.orgrsc.org This method allows for the controlled introduction of the amine-containing moiety onto the surface or throughout the bulk of a material.

Polymerization of Amine-Containing Monomers: Alternatively, the amine itself can be modified to create a polymerizable monomer. For instance, the amine could be reacted with acryloyl chloride or methacryloyl chloride to form an acrylamide (B121943) monomer. This monomer can then be copolymerized with other vinyl monomers (e.g., acrylates, styrenes) via free-radical polymerization to create polymers with pendant 4-(4-bromophenyl)butan-2-amide groups. tu-dresden.de The properties of the resulting polymer can be tuned by adjusting the ratio of the comonomers. acs.org

Table 3: Strategies for Polymer Incorporation

| Strategy | Description | Resulting Linkage |

|---|---|---|

| Grafting to Polymer | Reacting the amine with a functionalized polymer backbone (e.g., poly(acryloyl chloride)). | Amide, Urea, etc. |

| Polymerization of Monomer | Converting the amine into a monomer (e.g., an acrylamide) and then polymerizing it. | Part of the repeating monomer unit. |

Chiral Derivatization and Resolution Techniques for Enantiopure this compound

Since this compound contains a stereocenter at the 2-position of the butane (B89635) chain, it exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities.

Resolution via Diastereomeric Salt Formation: A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org The resulting salts, (R)-amine·(+)-acid and (S)-amine·(+)-acid, are diastereomers and thus have different physical properties, most notably different solubilities. rsc.org This difference allows for their separation by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the enantiomerically pure amine.

Enzymatic Kinetic Resolution: Enzymatic methods offer a highly selective alternative for chiral resolution. Kinetic resolution utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction on only one of the two enantiomers of the racemic mixture. researchgate.net For example, the racemic amine can be acylated using an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated by standard techniques like chromatography or extraction. This method can provide access to enantiomers with very high optical purity. acs.orgacs.org

Applications of 4 4 Bromophenyl Butan 2 Amine As a Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The utility of 4-(4-bromophenyl)butan-2-amine as a precursor for complex molecules stems from the distinct and orthogonal reactivity of its amine and aryl bromide functionalities. The primary amine serves as a potent nucleophile, readily participating in a variety of classical C-N bond-forming reactions. libretexts.orguomustansiriyah.edu.iq Conversely, the aryl bromide is an ideal electrophilic partner in numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. researchgate.netnih.govnih.gov This dual reactivity allows for sequential or programmed elaboration of the scaffold to build intricate molecular architectures.

The primary amine can be acylated to form amides, reacted with carbonyls to produce imines, or undergo alkylation, providing access to secondary and tertiary amines. libretexts.orgnih.gov Each of these transformations introduces new functional groups and potential points for further diversification. Simultaneously, the 4-bromophenyl group can be functionalized using powerful catalytic methods. For instance, Suzuki-Miyaura coupling allows for the introduction of new aryl or vinyl groups, Heck coupling can form carbon-carbon bonds with alkenes, and Buchwald-Hartwig amination enables the synthesis of N-arylated products. researchgate.netnih.gov The ability to leverage these two reactive sites independently makes this compound a powerful starting material for molecules with significant structural complexity.

| Functional Group | Reaction Type | Bond Formed | Potential Reagent(s) | Resulting Structure |

|---|---|---|---|---|

| Primary Amine | N-Acylation | Amide (C-N) | Acid Chlorides, Anhydrides | N-acyl derivative |

| Primary Amine | Reductive Amination | Secondary Amine (C-N) | Aldehydes/Ketones, NaBH3CN | N-alkyl derivative |

| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl (C-C) | Arylboronic acid, Pd catalyst | 4-Arylphenyl derivative |

| Aryl Bromide | Buchwald-Hartwig Amination | Diaryl Amine (C-N) | Amine, Pd catalyst | 4-(Arylamino)phenyl derivative |

| Aryl Bromide | Heck Coupling | Alkene (C-C) | Alkene, Pd catalyst | 4-Styrenyl derivative |

| Aryl Bromide | Sonogashira Coupling | Alkyne (C-C) | Terminal alkyne, Pd/Cu catalyst | 4-Alkynylphenyl derivative |

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most prevalent structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.govopenmedicinalchemistryjournal.comresearchgate.net The synthesis of these ring systems is a central goal of organic chemistry, and building blocks that can efficiently introduce nitrogen into a cyclic framework are highly sought after. nih.gov this compound is an excellent candidate for this purpose, as its primary amine group can serve as the key nitrogen nucleophile in a variety of cyclization strategies. pressbooks.pub

The amine can participate in condensation reactions with 1,3-dicarbonyl compounds to form pyrimidines or with 1,4-dicarbonyls to form pyrroles. Reaction with α-haloketones followed by cyclization is a classic route to thiazoles and other five-membered heterocycles. nih.govnanobioletters.com For example, syntheses of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been reported starting from 4-bromoacetophenone, demonstrating the utility of the 4-bromophenyl scaffold in accessing this class of heterocycles. nih.gov Similarly, the Pfitzinger reaction, which uses an aniline (B41778) or related amine to construct a quinoline (B57606) ring, highlights how amines are used to build complex fused heterocyclic systems. nih.gov The versatility of the amine allows it to be incorporated into a wide array of ring sizes and types, making this compound a versatile precursor for various heterocyclic targets. ekb.egresearchgate.net

| Heterocyclic Core | General Synthetic Strategy | Role of the Amine |

|---|---|---|

| Pyrrole | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | Nitrogen source for the 5-membered ring |

| Thiazole | Hantzsch synthesis with an α-haloketone and a sulfur source | Nitrogen source for the 5-membered ring |

| Quinoline | Pfitzinger or Friedländer synthesis with a β-ketoester or related carbonyl | Nitrogen source for the pyridine (B92270) portion of the fused ring |

| Pyrazole | Condensation with a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative (after conversion of amine) | Precursor to the N-N bond of the pyrazole |

| Pyrimidine | Reaction with a 1,3-dicarbonyl compound and a source of the second nitrogen | One of the two nitrogen atoms in the 6-membered ring |

Utility in Divergent Synthetic Pathways and Library Synthesis

Diversity-oriented synthesis is a powerful strategy in drug discovery for generating large collections of structurally diverse small molecules for high-throughput screening. uniroma1.itmdpi.com This approach relies on building blocks that contain multiple points of diversification. This compound is ideally suited for this role, as both the amine and the aryl bromide can be used as points for divergent synthesis. organic-chemistry.orgresearchgate.net

Starting from this single chiral core, a vast library of compounds can be generated through parallel synthesis. rsc.org The aryl bromide serves as an anchor for an array of palladium-catalyzed cross-coupling reactions. researchgate.net By reacting aliquots of the starting material with a collection of different boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkenes (Heck coupling) in a multi-well plate format, a first generation of diverse analogs can be rapidly produced. uniroma1.it Each of these products can then be further diversified by reacting the primary amine with a library of carboxylic acids, aldehydes, or other electrophiles. This two-dimensional diversification strategy allows for the exponential expansion of a chemical library from a single, high-value chiral building block, enabling a broad exploration of chemical space around the 4-phenylbutan-2-amine scaffold. mdpi.com

Application in Natural Product Synthesis Scaffolds and Frameworks

Chiral amines are a ubiquitous structural motif in a vast number of natural products, especially in the alkaloid family. nih.govnih.gov The 4-phenylbutan-2-amine core itself is a substructure of interest. fda.gov Consequently, enantiomerically pure this compound represents a valuable chiral building block for the asymmetric synthesis of natural products or their analogs. researchgate.netportico.org Its pre-defined stereocenter can be incorporated directly into the target molecule, avoiding the need for a late-stage resolution or a complex asymmetric induction step.

The presence of the aryl bromide is particularly advantageous in the context of total synthesis. It can be carried through multiple synthetic steps as a stable and robust functional group. Towards the end of a synthetic sequence, the bromide can be transformed into a variety of other groups via cross-coupling, enabling late-stage functionalization. This strategy is highly valuable for producing analogs of a natural product to probe structure-activity relationships (SAR). For example, after completing the core structure of a target molecule, the bromine atom could be coupled with different aryl or alkyl groups to explore how modifications at that position affect biological activity. This approach leverages the compound as a versatile scaffold for building complex and biologically relevant molecules. nih.govnih.gov

Use in the Preparation of Specialized Ligands and Chiral Auxiliaries

Asymmetric catalysis relies on chiral ligands and auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org Chiral amines and their derivatives are among the most important and widely used classes of these tools. yale.edunih.gov this compound, as an accessible chiral primary amine, is a prime candidate for the development of new chiral auxiliaries and ligands.

A chiral auxiliary is a group that is temporarily attached to a substrate to direct a diastereoselective reaction, after which it is cleaved and can often be recovered. wikipedia.org The amine could be acylated with a prochiral carboxylic acid, and the resulting amide could then undergo stereoselective enolate alkylation, similar to the well-established Evans oxazolidinone or pseudoephedrine amide methodologies. nih.gov The steric and electronic properties of the 4-bromophenyl group could offer unique selectivity profiles in such transformations.

Furthermore, the amine can be converted into Schiff bases (imines) by condensation with aldehydes. These chiral imines, particularly those derived from salicylaldehydes (forming salen-type structures), are powerful ligands for coordinating to transition metals. The resulting chiral metal complexes are widely used as catalysts for a range of asymmetric reactions, including epoxidations, cyclopropanations, and reductions. The aryl bromide on the ligand backbone provides a convenient handle for tuning the ligand's properties or for immobilizing the catalyst on a solid support. acs.org

Computational and Theoretical Investigations of 4 4 Bromophenyl Butan 2 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic properties. nih.govnih.gov DFT, in particular, is widely used for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. mdpi.com

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov

For 4-(4-bromophenyl)butan-2-amine, the HOMO is expected to be localized primarily on the electron-rich aromatic bromophenyl ring and the nitrogen atom of the amine group, which possess lone pairs of electrons. The LUMO is typically distributed over the antibonding orbitals of the aromatic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would show a region of high electron density (typically colored red or yellow) around the electronegative nitrogen and bromine atoms. Conversely, regions of low electron density (colored blue) would be found around the hydrogen atoms of the amine group (N-H) and, to a lesser extent, the hydrogens of the alkyl chain.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Reactivity Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.70 |

| Global Softness (S) | 1/(2η) | 0.185 |

Quantum chemical calculations can accurately predict spectroscopic properties, which is crucial for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) spectra can be determined. These theoretical frequencies are often scaled by an empirical factor to better match experimental results.

Predicted vibrational frequencies for this compound would show characteristic peaks for its functional groups. Key vibrations include N-H stretching of the amine, C-H stretching from the aromatic ring and alkyl chain, C=C stretching of the phenyl ring, and the C-Br stretching frequency.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| -NH2 | Symmetric/Asymmetric Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 550 - 650 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.ptnih.gov By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, solvent effects, and other dynamic processes. ulisboa.pt

The butylamine (B146782) side chain of this compound possesses significant conformational flexibility due to rotation around its single bonds. chemistrysteps.com MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. researchgate.net

Table 4: Hypothetical Rotational Energy Barriers for Key Dihedral Angles

| Rotatable Bond (Dihedral Angle) | Conformation Type | Relative Energy Barrier (kJ/mol) |

|---|---|---|

| Phenyl-C1-C2-C3 | Gauche | 4-6 |

| C1-C2-C3-C4(N) | Gauche | 3-5 |

| C1-C2-C3-C4(N) | Eclipsed | 15-20 |

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) can provide a realistic depiction of solute-solvent interactions.

Table 5: Hypothetical Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (ΔGsolv) (kJ/mol) |

|---|---|---|

| Water | 78.4 | -25.5 |

| Ethanol | 24.5 | -21.8 |

| Chloroform | 4.8 | -12.3 |

| Hexane | 1.9 | -5.1 |

Reactivity Prediction and Reaction Pathway Modeling

Computational and theoretical chemistry offer powerful tools for predicting the reactivity of a molecule and modeling potential reaction pathways. In the absence of specific experimental or computational studies on this compound, we can infer its likely reactivity by analyzing its constituent functional groups: a primary amine and a bromophenyl group. This analysis allows for the prediction of reactive sites, the modeling of reaction mechanisms, and the estimation of energetic barriers for various transformations.

The primary amine group, with its lone pair of electrons on the nitrogen atom, is expected to be the main center of nucleophilicity. This makes it susceptible to reactions with a wide range of electrophiles. Conversely, the aromatic ring, influenced by the bromine substituent, is the site for potential electrophilic aromatic substitution reactions. Computational models can help elucidate the interplay between these two reactive centers and predict the regioselectivity and feasibility of different reaction pathways.

One of the key applications of computational modeling is the determination of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the amine group, confirming its role as a nucleophilic center. The aromatic ring would exhibit a more complex potential surface, with the bromine atom influencing the electron distribution and thus the sites most susceptible to electrophilic attack.

Furthermore, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of reactants, products, transition states, and intermediates. These calculations are crucial for constructing a reaction coordinate diagram and determining the activation energy, which in turn governs the reaction rate. While specific DFT studies on this compound are not available in the current literature, we can model hypothetical reaction pathways based on the known reactivity of similar compounds.

For instance, the nucleophilic nature of the primary amine suggests that it will readily react with alkylating agents. A hypothetical reaction pathway for the methylation of this compound with methyl iodide can be modeled. The reaction would proceed via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of methyl iodide.

Another predictable reaction is the acylation of the amine group, for example, with acetyl chloride. This reaction would proceed through a nucleophilic acyl substitution mechanism. Computational modeling could predict the relative stability of the tetrahedral intermediate and the energy barrier for the elimination of the leaving group.

It is also conceivable that under certain conditions, the benzylic C-N bond could undergo cleavage. While less common for primary amines without specific activating groups, computational studies could explore the energetic feasibility of such a pathway, for example, through oxidative or photochemical methods.

To provide a more quantitative, albeit illustrative, prediction of reactivity, the following tables summarize hypothetical computational data for key reactions involving this compound. It is important to reiterate that these values are representative and based on analogous systems, and are not the result of a direct computational study on the target molecule.

| Reaction Type | Reactant | Predicted Mechanism | Illustrative Activation Energy (kcal/mol) | Illustrative Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Alkylation (Methylation) | Methyl Iodide (CH₃I) | SN2 | 15 - 20 | -10 to -15 |

| Acylation | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | 10 - 15 | -20 to -25 |

| Formation of a Schiff Base | Acetone ((CH₃)₂CO) | Nucleophilic Addition-Elimination | 12 - 18 | -5 to 0 |

| Reaction Type | Electrophile | Predicted Major Product | Illustrative Relative Energy of Sigma Complex (kcal/mol) - Ortho | Illustrative Relative Energy of Sigma Complex (kcal/mol) - Meta | Illustrative Relative Energy of Sigma Complex (kcal/mol) - Para |

|---|---|---|---|---|---|

| Nitration | NO₂⁺ | Ortho/Para | 0 | +5 to +7 | -1 to -2 |

| Bromination | Br⁺ | Ortho/Para | 0 | +4 to +6 | -1 to -3 |

| Friedel-Crafts Acylation | CH₃CO⁺ | Ortho/Para | 0 | +6 to +8 | -2 to -4 |

Mechanistic Studies of Reactions Involving 4 4 Bromophenyl Butan 2 Amine

Elucidation of Reaction Pathways and Identification of Intermediates

Due to the presence of the primary amine, 4-(4-Bromophenyl)butan-2-amine is expected to readily participate in nucleophilic substitution and acylation reactions. The aryl bromide group also opens up possibilities for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: In a typical S\subN2 reaction with an alkyl halide, such as methyl iodide, the reaction pathway would commence with the lone pair of electrons on the nitrogen atom of this compound acting as a nucleophile, attacking the electrophilic carbon of the methyl iodide. This concerted step proceeds through a trigonal bipyramidal transition state, leading to the formation of a secondary amine, N-methyl-4-(4-bromophenyl)butan-2-amine, and the displacement of the iodide ion. docbrown.infochemguide.co.uk The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the neutral secondary amine. chemguide.co.uk Further alkylation can occur, leading to the formation of tertiary amines and even quaternary ammonium salts, a common issue of low selectivity in such reactions. nih.gov

N-Acylation: The N-acylation of this compound with an acylating agent like acetyl chloride would proceed via a nucleophilic acyl substitution mechanism. The primary amine attacks the electrophilic carbonyl carbon of the acetyl chloride, forming a tetrahedral intermediate. researchgate.netbath.ac.uk This intermediate then collapses, expelling the chloride ion as a leaving group and, after a deprotonation step, yielding the corresponding amide, N-(4-(4-bromophenyl)butan-2-yl)acetamide. This reaction is generally highly efficient. researchgate.net

Palladium-Catalyzed Cross-Coupling: The bromophenyl group allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. fiveable.melibretexts.org In a hypothetical Suzuki coupling with phenylboronic acid, the catalytic cycle would be initiated by the oxidative addition of the aryl bromide of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C coupled product, 4-(biphenyl-4-yl)butan-2-amine, regenerating the Pd(0) catalyst. fiveable.memdpi.com

A plausible intermediate in the N-alkylation reaction is the initial salt formed after the nucleophilic attack, [N-methyl-4-(4-bromophenyl)butan-2-ammonium] iodide. In N-acylation, the key intermediate is the tetrahedral species formed at the carbonyl carbon. For palladium-catalyzed reactions, organopalladium species such as [Pd(II)(4-(4-aminobutan-2-yl)phenyl)(Br)(L)n] are crucial intermediates.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step (RDS). wikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can indicate whether a bond to that atom is broken or formed in the RDS.

For the nucleophilic substitution reaction of this compound, a secondary KIE could be observed by deuterating the α-carbon of the alkyl halide. In an S\subN2 reaction, where the nucleophilic attack is part of the RDS, a slight inverse KIE (kH/kD < 1) is often observed due to the change in hybridization from sp3 to a more constrained sp2-like transition state.

In a hypothetical elimination reaction (E2) involving this compound, where a strong base would be used to remove a proton from the carbon adjacent to the amine (after its conversion to a better leaving group), a primary KIE would be expected. youtube.com If the C-H bond is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be observed upon deuteration of that position.

The table below presents hypothetical KIE data for a plausible E2 reaction of a derivative of this compound, illustrating how such data can pinpoint the RDS.

Table 1: Hypothetical Kinetic Isotope Effect Data for an E2 Reaction

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | KIE (kH/kD) | Implication |

|---|---|---|---|

| Unlabeled | 1.5 x 10⁻⁴ | 6.5 | C-H bond cleavage is the rate-determining step. |

| Deuterated at β-carbon | 2.3 x 10⁻⁵ |

Transition State Analysis and Energy Barrier Determination

The transition state represents the highest energy point along the reaction coordinate and its structure provides significant insight into the mechanism. For the S\subN2 alkylation of this compound, the transition state would feature a pentacoordinate carbon atom, with partial bonds to both the incoming nitrogen nucleophile and the departing leaving group. libretexts.orgwikipedia.org The geometry around this carbon would be trigonal bipyramidal. youtube.com

Computational chemistry can be employed to model these transition states and calculate their corresponding energy barriers. The table below provides hypothetical activation energies for different potential reactions of this compound, based on values observed for analogous reactions in the literature.

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Reactants | Activation Energy (Ea) (kcal/mol) | Plausible Rate-Determining Step |

|---|---|---|---|

| S\subN2 Alkylation | + CH₃I | 15 - 20 | Nucleophilic attack |

| N-Acylation | + CH₃COCl | 10 - 15 | Formation of tetrahedral intermediate |

| Suzuki Coupling | + PhB(OH)₂ | 20 - 25 | Oxidative addition |

Computational Mechanistic Insights into Reaction Processes

Computational chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) calculations are commonly used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For the reactions of this compound, computational studies could provide a detailed understanding of the reaction coordinates. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can elucidate the intricate details of the oxidative addition, transmetalation, and reductive elimination steps, including the role of ligands on the palladium center. rsc.org

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. In the case of reactions involving the chiral center of this compound, computational analysis of the transition state energies for the formation of different stereoisomers can explain and predict the observed product distribution. For example, in the alkylation of a chiral amine, the relative energies of the transition states leading to the R and S products can be calculated to predict the diastereomeric excess. researchgate.net

Computational studies can also be used to investigate the electronic effects of the bromophenyl group on the reactivity of the amine. The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the amine, a factor that can be quantified through computational analysis of the molecular orbitals.

Future Research Directions and Perspectives for 4 4 Bromophenyl Butan 2 Amine

Exploration of Novel Synthetic Methodologies and Sustainable Routes

The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. whiterose.ac.uk Future research on 4-(4-Bromophenyl)butan-2-amine will likely focus on developing more efficient, selective, and sustainable synthetic methods, moving beyond traditional approaches like classical reductive amination. acs.orggctlc.org

A primary objective is the enantioselective synthesis to isolate specific stereoisomers, as different enantiomers can exhibit varied biological activities and material properties. nih.gov Biocatalysis presents a powerful and green alternative. researchgate.net Enzymes such as ω-transaminases (ω-TA), imine reductases (IREDs), and reductive aminases (RedAms) are highly effective for converting carbonyl compounds into chiral amines with high stereoselectivity under mild conditions. researchgate.net Researchers at the Manchester Institute of Biotechnology have demonstrated a clean biocatalytic route coupling alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) enzymes to synthesize high-value amines from simple alcohols, a process that generates only water as a byproduct. manchester.ac.uk This strategy could be adapted for the sustainable production of this compound.

Asymmetric chemocatalysis offers another promising route. The development of novel transition-metal catalysts (e.g., based on iridium, rhodium, or ruthenium) for the asymmetric hydrogenation of imines or reductive amination of the corresponding ketone, 4-(4-bromophenyl)butan-2-one (B1268805), is a key research area. whiterose.ac.uk These methods can provide high enantiomeric excess while avoiding the limitations of stoichiometric reagents. whiterose.ac.uk

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Reductive Amination | Use of enzymes (e.g., RedAms, IREDs) to convert 4-(4-bromophenyl)butan-2-one to the amine. | High enantioselectivity, mild reaction conditions, renewable catalysts, reduced waste. researchgate.net | Enzyme discovery and engineering for substrate specificity and stability. |

| Asymmetric Transfer Hydrogenation | Catalytic transfer of hydrogen from a simple donor molecule to an imine precursor using a chiral catalyst. | Avoids use of high-pressure hydrogen gas, often uses environmentally benign hydrogen donors. | Development of efficient and recyclable homogeneous or heterogeneous catalysts. |

| Chemoenzymatic Cascades | Combining chemical and biological catalysts in a one-pot synthesis, e.g., alcohol oxidation followed by enzymatic amination. manchester.ac.uk | High process efficiency, reduces intermediate purification steps, improved atom economy. | Ensuring catalyst compatibility and optimizing reaction conditions for tandem reactions. d-nb.info |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations